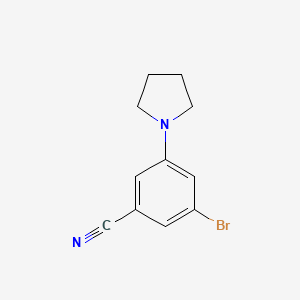

3-Bromo-5-(pyrrolidin-1-yl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The benzonitrile and pyrrolidine scaffolds are independently recognized for their profound impact on medicinal chemistry and materials science.

The benzonitrile unit, an aromatic ring bearing a cyano (-C≡N) group, is a key building block in organic synthesis. The nitrile group is highly versatile, capable of being converted into other functional groups such as amines, carboxylic acids, and amides. In the context of medicinal chemistry, the nitrile group is often employed as a bioisostere for a carbonyl or hydroxyl group. Its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that can effectively interact with biological targets like enzymes and receptors. Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of diseases, underscoring the biocompatibility and utility of this functional group.

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is one of the most frequently occurring structural motifs in FDA-approved drugs. nih.gov Its prevalence is attributed to several key features. The non-planar, three-dimensional structure of the pyrrolidine ring is highly advantageous for exploring pharmacophore space, allowing for precise spatial orientation of substituents to optimize binding interactions with protein targets. nih.gov This saturated ring system is found in numerous natural products, particularly alkaloids, and its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.gov

Rationale for the Academic Investigation of 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile

While specific research detailing the investigation of this compound is not extensively published, the rationale for its academic study can be inferred from its structural components. The molecule serves as a trifunctional scaffold, where each component—the bromine atom, the pyrrolidine ring, and the nitrile group—can be selectively modified.

The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to build complexity. The pyrrolidine ring influences the compound's solubility and three-dimensional shape, which are critical for biological activity. The nitrile group can be used to fine-tune the electronic properties of the molecule or be transformed into other functional groups to interact with biological targets. Therefore, this compound is an ideal candidate for use as a chemical intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery programs aimed at creating libraries of compounds for screening.

Overview of Current Research Trends in Halogenated Benzonitrile and Pyrrolidine Conjugates

Current research trends show a significant interest in combining halogenated aromatic rings with nitrogen-containing heterocycles like pyrrolidine. Halogenation is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. The bromine atom, in particular, can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

Recent studies have focused on developing compounds that integrate these three motifs for various therapeutic targets. For example, derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been investigated as selective androgen receptor modulators (SARMs), which have potential applications in treating muscle wasting and osteoporosis. nih.gov In another area, 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been developed as potent and selective inhibitors of lysine-specific demethylase 1 (LSD1), an important target in epigenetic cancer therapy. nih.gov The synthesis of halogenated benzonitriles is also an active area of research, as these compounds serve as key intermediates for agrochemicals and pharmaceuticals. google.com These examples highlight a clear trend toward the exploration of halogenated pyrrolidinyl-benzonitrile scaffolds for the discovery of novel bioactive agents.

Academic Research Objectives and Scope for this compound Studies

Based on the established significance of its components and current research trends, the academic objectives for studying this compound would logically center on its utility as a versatile chemical building block.

The primary objectives would likely include:

Development of Synthetic Methodologies: Establishing efficient and scalable synthetic routes to access this compound and its derivatives.

Exploration of Chemical Reactivity: Investigating the scope of chemical transformations possible at each of the three functional sites (bromo, pyrrolidine, and nitrile) to understand its utility as a scaffold.

Scaffold for Drug Discovery: Utilizing the compound as a starting material to synthesize libraries of more complex molecules for screening against various biological targets, such as kinases, demethylases, or nuclear receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Using the this compound core to systematically probe how modifications to its structure affect biological activity, thereby guiding the design of more potent and selective therapeutic agents.

The scope of such studies would encompass synthetic organic chemistry, medicinal chemistry, and chemical biology, aiming to leverage the unique structural and chemical properties of this compound to create novel molecules with potential therapeutic value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-5-9(8-13)6-11(7-10)14-3-1-2-4-14/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXHUVROIPCLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Pyrrolidin 1 Yl Benzonitrile

Retrosynthetic Analysis and Key Precursor Identification for 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.comresearchgate.netamazonaws.com For this compound, the analysis begins by disconnecting the bonds to the functional groups on the aromatic ring.

The two primary disconnections to consider are the carbon-nitrogen (C-N) bond of the pyrrolidine (B122466) group and the carbon-bromine (C-Br) bond.

C-N Bond Disconnection: This disconnection is generally more favorable as numerous methods exist for the formation of aryl-amine bonds. This pathway leads to two key precursors: a brominated benzonitrile (B105546) derivative and pyrrolidine. The forward reaction would involve the coupling of these two fragments. A logical precursor is 3,5-dibromobenzonitrile (B1351247) .

C-Br Bond Disconnection: This approach would involve the bromination of a pyrrolidinylbenzonitrile precursor. This can be a viable route, but regioselectivity—the specific placement of the bromine atom—can be a challenge. The precursor for this route would be 3-(pyrrolidin-1-yl)benzonitrile .

Based on the reliability and predictability of the reactions, the C-N bond disconnection strategy is often preferred. This identifies 3,5-dibromobenzonitrile and pyrrolidine as the primary key precursors for the synthesis of this compound.

Exploration of Synthetic Pathways to the Benzonitrile Core with Bromine Substitution

The synthesis of the brominated benzonitrile core is a critical step. Various methods can be employed, starting from simpler aromatic compounds.

Direct bromination of an existing pyrrolidinylbenzonitrile could be a straightforward approach. However, the pyrrolidine group is an activating, ortho-, para-directing group, which can lead to a mixture of products. The presence of the cyano group, a meta-directing group, further complicates the regioselectivity of the bromination. Careful selection of brominating agents and reaction conditions is necessary to favor the desired isomer.

| Brominating Agent | Reaction Conditions | Potential Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | Mixture of mono- and di-brominated products |

| Bromine (Br₂) | Acetic acid, with a Lewis acid catalyst | Can lead to over-bromination |

This table represents potential outcomes for direct bromination strategies.

A more controlled method involves starting with a pre-functionalized benzene (B151609) ring and building the benzonitrile and pyrrolidine moieties. For instance, starting with a dibrominated aniline, the amino group can be converted to a nitrile via a Sandmeyer reaction. Subsequently, the pyrrolidine ring can be introduced.

Another approach could involve the cyclization of a precursor to form a pyrrolidine ring already attached to the brominated aromatic core. However, this is generally a more complex and less common strategy for this particular target molecule.

Strategies for Introducing the Pyrrolidine Moiety into the Benzonitrile Framework

The introduction of the pyrrolidine ring onto the brominated benzonitrile core is a pivotal step in the synthesis. Two primary methods are widely used for this transformation: nucleophilic aromatic substitution and palladium-catalyzed C-N cross-coupling.

Nucleophilic Aromatic Substitution (SNA) is a reaction in which a nucleophile, in this case, pyrrolidine, displaces a leaving group, such as a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The cyano group in 3,5-dibromobenzonitrile is an electron-withdrawing group, which facilitates this reaction.

| Substrate | Nucleophile | Solvent | Temperature | Yield |

| 3,5-Dibromobenzonitrile | Pyrrolidine | Dimethyl sulfoxide (DMSO) | 100-120 °C | Moderate to Good |

| 3,5-Dibromobenzonitrile | Pyrrolidine | N-Methyl-2-pyrrolidone (NMP) | 120-150 °C | Good |

This interactive data table showcases typical conditions for Nucleophilic Aromatic Substitution.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is often preferred due to its high functional group tolerance and milder reaction conditions compared to traditional SNAr reactions.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90-110 °C | Good to Excellent |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 80-100 °C | Good |

This interactive data table presents common conditions for the Buchwald-Hartwig amination.

Formation of Pyrrolidine Ring on Benzonitrile Scaffold

The principal strategy for the synthesis of this compound involves the formation of a carbon-nitrogen bond between a pre-functionalized benzonitrile ring and a pyrrolidine moiety. A highly effective and widely adopted method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction is particularly well-suited for coupling aryl halides with amines. nrochemistry.com

The proposed synthetic route commences with 3,5-dibromobenzonitrile and pyrrolidine as the starting materials. In this reaction, one of the bromine atoms on the benzonitrile ring is substituted by the pyrrolidine group. The selectivity for monosubstitution over disubstitution can often be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions.

The general reaction scheme is as follows:

This transformation is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success of the reaction and is discussed in detail in the subsequent sections.

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of ligand for the transition metal catalyst, the solvent, and the reaction temperature.

Ligand Effects in Transition Metal Catalysis

In the context of palladium-catalyzed C-N cross-coupling reactions, the ligand plays a pivotal role in the outcome of the reaction. wikipedia.org The ligand stabilizes the palladium center, influences its reactivity, and can control the selectivity of the process. For the Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle. princeton.edu

Several classes of phosphine ligands have been developed and successfully employed in Buchwald-Hartwig aminations. These range from simple trialkylphosphines to more complex biarylphosphine ligands. The choice of ligand can significantly impact the yield of the desired product. For the synthesis of this compound, a screening of different ligands would be essential to identify the optimal catalyst system.

Below is a representative data table illustrating the potential effect of different ligands on the yield of the reaction between 3,5-dibromobenzonitrile and pyrrolidine.

Table 1. Effect of Different Ligands on the Synthesis of this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 90 |

| 4 | Pd₂(dba)₃ | tBuBrettPhos | NaOt-Bu | Toluene | 100 | 95 |

Note: The data in this table is illustrative and based on typical results for similar Buchwald-Hartwig amination reactions. Actual results may vary.

The trend observed in such optimization studies often indicates that bulky biarylphosphine ligands, such as tBuBrettPhos, can provide superior results for the coupling of secondary amines with aryl bromides. nih.govnih.gov

Solvent and Temperature Influence on Reaction Efficacy and Selectivity

The choice of solvent and the reaction temperature are also critical parameters that need to be optimized for the synthesis of this compound. The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable under the reaction conditions. Common solvents for Buchwald-Hartwig amination include ethereal solvents like dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene. libretexts.org

The temperature of the reaction influences the reaction rate. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can lead to catalyst decomposition or the formation of side products. Therefore, a balance must be found to ensure an efficient and clean reaction.

An illustrative data table showing the potential effects of solvent and temperature on the reaction yield is presented below.

Table 2. Influence of Solvent and Temperature on the Synthesis of this compound

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | tBuBrettPhos | THF | 80 | 75 |

| 2 | tBuBrettPhos | Dioxane | 100 | 92 |

| 3 | tBuBrettPhos | Toluene | 100 | 95 |

| 4 | tBuBrettPhos | Toluene | 80 | 88 |

| 5 | tBuBrettPhos | Toluene | 120 | 93 (with some byproducts) |

Note: The data in this table is illustrative and based on general trends observed in Buchwald-Hartwig amination reactions.

From such studies, it is often determined that a non-polar, high-boiling solvent like toluene at a moderately high temperature provides the best results in terms of yield and purity.

Mechanistic Considerations in the Formation of this compound

The formation of this compound via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. wikipedia.orgnrochemistry.com Understanding this mechanism is crucial for rationalizing the effects of different reaction parameters and for troubleshooting any issues that may arise during the synthesis.

The catalytic cycle is generally believed to involve the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3,5-dibromobenzonitrile), forming a Pd(II) complex. nih.govacs.org This is often the rate-determining step of the reaction.

Amine Coordination and Deprotonation : The amine (pyrrolidine) coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium amido complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and yields the desired product, this compound. youtube.com

An alternative mechanism for the substitution of a leaving group on an aromatic ring is the nucleophilic aromatic substitution (SNA) mechanism. wikipedia.orglibretexts.org This mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org However, the SNA mechanism generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. chemistrysteps.commasterorganicchemistry.com In the case of 3,5-dibromobenzonitrile, the cyano group is meta to the bromine atoms and provides only moderate activation. Therefore, the palladium-catalyzed Buchwald-Hartwig amination is the more plausible and efficient pathway for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Pyrrolidin 1 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile, a combination of one-dimensional and two-dimensional NMR techniques offers a complete structural assignment.

While specific experimental data for this compound is not publicly available, a thorough analysis can be conducted based on established chemical shift principles and data from analogous structures. The predicted NMR data provides a reliable framework for the structural elucidation of this compound.

¹H NMR Spectroscopic Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring atoms. In this compound, the aromatic and aliphatic protons exhibit distinct chemical shifts.

The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The pyrrolidine (B122466) ring will display two multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~7.0 | t | 1H |

| H-4 | ~6.8 | t | 1H |

| H-6 | ~7.2 | t | 1H |

| Pyrrolidine CH₂ (α to N) | ~3.3 | t | 4H |

| Pyrrolidine CH₂ (β to N) | ~2.0 | m | 4H |

Note: Predicted values are based on analogous compounds and general chemical shift theory. 't' denotes a triplet and 'm' denotes a multiplet.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. The spectrum for this compound is anticipated to show signals for the six aromatic carbons, the nitrile carbon, and the two distinct methylene carbons of the pyrrolidine ring.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~112 |

| C-2 | ~120 |

| C-3 (C-Br) | ~123 |

| C-4 | ~118 |

| C-5 (C-N) | ~150 |

| C-6 | ~115 |

| CN | ~119 |

| Pyrrolidine CH₂ (α to N) | ~47 |

| Pyrrolidine CH₂ (β to N) | ~25 |

Note: Predicted values are based on analogous compounds and general chemical shift theory.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, the aromatic protons would show correlations to their neighbors, and the protons of the pyrrolidine ring would show correlations between the α and β methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would definitively assign the proton and carbon signals of the aromatic ring and the pyrrolidine moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be observed between the pyrrolidine protons and the C-5 of the benzene ring, confirming the attachment point of the pyrrolidine substituent. Correlations from the aromatic protons to the nitrile carbon would also be expected.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2230-2210 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1360-1250 | Medium-Strong |

| C-Br Stretch | 680-515 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopic Studies, Including Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the functional groups. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic molecules through analysis of their fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₁BrN₂) is 250 g/mol for the ⁷⁹Br isotope and 252 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. youtube.com

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several predictable pathways based on the stability of the resulting fragments. libretexts.orgchemguide.co.uk The molecular ion is energetically unstable and will break down into smaller, charged fragments and neutral radicals. chemguide.co.uk

Plausible Fragmentation Pathways:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺. This is a common fragmentation for aromatic bromides.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo fragmentation, a common pathway being the loss of a neutral pyrrolidine molecule. wvu.edu Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation pattern for amines, leading to the formation of a stable iminium ion.

Loss of HCN: A characteristic fragmentation of benzonitrile (B105546) derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule from the molecular ion or subsequent fragment ions.

A hypothetical fragmentation pattern is detailed in the table below.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Neutral Loss |

| 250/252 | [C₁₁H₁₁BrN₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₁H₁₁N₂]⁺ | Br• |

| 223/225 | [C₁₀H₈BrN]⁺ | HCN |

| 180/182 | [C₇H₄BrN]⁺ | C₄H₇ |

| 70 | [C₄H₈N]⁺ | C₇H₃BrN |

This table presents a hypothetical fragmentation pattern based on the chemical structure and known fragmentation of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly the π→π* and n→π* transitions in conjugated systems. ijermt.org The spectrum of this compound is dictated by the benzonitrile chromophore, modified by the electronic effects of the pyrrolidinyl and bromo substituents.

The parent chromophore, benzonitrile, exhibits characteristic absorption bands in the UV region. nist.gov The introduction of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).

Pyrrolidinyl Group: The pyrrolidinyl group, attached via its nitrogen atom, acts as a strong auxochrome due to the lone pair of electrons on the nitrogen. This group is an electron-donating group (EDG) which extends the conjugation with the aromatic π-system. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and resulting in a bathochromic shift (shift to longer wavelengths) of the π→π* transition bands compared to unsubstituted benzonitrile. ijermt.org

Cyano Group: The nitrile group (-CN) is a strong electron-withdrawing group (EWG) that extends the conjugation of the aromatic ring.

The combination of a strong electron-donating group (pyrrolidinyl) and an electron-withdrawing group (cyano) on the same aromatic ring creates a "push-pull" system. This intramolecular charge transfer (ICT) character significantly lowers the energy required for electronic excitation, leading to a pronounced bathochromic shift into the near-UV or even visible region.

| Compound | Expected λ_max (nm) | Transition Type | Notes |

| Benzene | ~255 | π→π* (B-band) | Parent aromatic system. |

| Benzonitrile | ~224, ~271 | π→π | Introduction of the CN group modifies the spectrum. nist.gov |

| This compound | > 280 | π→π (ICT) | The combination of EDG (pyrrolidinyl) and EWG (cyano) is expected to cause a significant bathochromic shift. |

This table provides hypothetical UV-Vis absorption data based on the analysis of substituent effects on the benzonitrile chromophore.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Likely intermolecular interactions that would stabilize the crystal structure include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like the nitrogen of the cyano group (C-Br···N). These interactions are directional and can play a significant role in crystal engineering. rsc.org

Hydrogen Bonding: Although lacking strong hydrogen bond donors like O-H or N-H, weak C-H···N hydrogen bonds between the aromatic or pyrrolidine C-H groups and the nitrogen atom of the nitrile are highly probable. researchgate.net

π-π Stacking: The aromatic rings can stack upon one another, contributing to the stability of the crystal lattice. These interactions can be in a face-to-face or offset (slipped-stack) arrangement. goettingen-research-online.de

The interplay of the aforementioned intermolecular forces would dictate the final supramolecular assembly. Based on studies of substituted benzonitriles and brominated aromatic compounds, several packing motifs are possible. goettingen-research-online.deiucr.orgnih.gov For instance, the combination of C-H···N hydrogen bonds and halogen bonds could lead to the formation of one-dimensional chains or two-dimensional sheets. These sheets could then stack through π-π interactions and van der Waals forces to build the three-dimensional crystal structure. The presence of the bulky pyrrolidine group might lead to less dense packing compared to smaller substituents.

In the solid state, the molecule would adopt a low-energy conformation. Key conformational features include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or "twist" conformation to minimize torsional strain. researchgate.netnih.gov The specific puckering would be influenced by the crystal packing forces.

Dihedral Angle: The orientation of the pyrrolidinyl group relative to the benzene ring is defined by the C-C-N-C dihedral angle. There will be a certain degree of twist between the plane of the aromatic ring and the mean plane of the pyrrolidine ring to balance the effects of π-conjugation (which favors planarity) and steric hindrance between the ortho-hydrogen on the benzene ring and the hydrogens on the pyrrolidine ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable to specific derivatives/syntheses)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique used to study chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound is an achiral molecule. It possesses a plane of symmetry that passes through the bromine atom, the cyano group, and the nitrogen of the pyrrolidine ring. As a result, the parent compound will not exhibit a Circular Dichroism spectrum.

This technique would only become applicable under specific circumstances:

Chiral Derivatives: If a chiral center were introduced into the molecule, for example, by substituting one of the methylene groups on the pyrrolidine ring, the resulting enantiomers would produce mirror-image CD spectra.

Chiral Environment: If the achiral molecule were placed in a chiral environment, such as by forming a complex with a chiral host molecule or by aggregation into a chiral supramolecular assembly, an induced Circular Dichroism (ICD) spectrum might be observed.

Computational and Theoretical Investigations of 3 Bromo 5 Pyrrolidin 1 Yl Benzonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These calculations can determine electronic structure, energy, and other characteristics from first principles.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule based on its electron density. The geometry, vibrational frequencies, and electronic properties of molecules can be reliably predicted using DFT methods. bhu.ac.inresearchgate.net

Commonly used DFT approaches involve a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. researchgate.netbhu.ac.injksus.org These calculations are instrumental in optimizing molecular geometry and analyzing electronic properties, including frontier molecular orbitals and molecular electrostatic potential. als-journal.comnih.gov

Ab initio (Latin for "from the beginning") methods compute molecular properties directly from first principles without using experimental data. libretexts.orgnih.gov These techniques, such as the Hartree-Fock (HF) method, provide a systematic way to approximate the Schrödinger equation. nih.gov While highly accurate, ab initio methods are computationally intensive and are often limited to smaller molecular systems. libretexts.org

Semi-empirical methods offer a faster alternative by incorporating experimental parameters to simplify some of the more complex calculations. libretexts.orgmpg.de These methods focus on valence electrons and use parameters derived from experimental data or higher-level ab initio calculations to approximate certain integrals. mpg.de This approach allows for the study of larger molecules where full ab initio or DFT calculations would be computationally prohibitive.

Geometry Optimization and Conformational Landscape Analysis

Before analyzing a molecule's properties, its most stable three-dimensional structure must be determined. Geometry optimization is a computational process that identifies the arrangement of atoms corresponding to the minimum energy on the potential energy surface. jksus.orgnih.gov An optimized structure is confirmed when all calculated vibrational frequencies are positive (real), indicating a true energy minimum. jksus.org

For a molecule like 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile, which contains a flexible pyrrolidine (B122466) ring, conformational analysis is particularly important. This involves exploring different spatial arrangements (conformers) of the ring to identify the global energy minimum, which represents the most stable and populated conformation of the molecule. This stable geometry is the essential starting point for all subsequent electronic property calculations.

Electronic Structure Analysis

Once the optimized geometry is obtained, various analyses can be performed to understand the molecule's electronic behavior, reactivity, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. mdpi.com

The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. mdpi.comnih.gov The spatial distribution of these orbitals reveals the specific regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO). researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich pyrrolidine and benzene (B151609) rings, while the LUMO may be concentrated around the electron-withdrawing nitrile group.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table shows typical quantum chemical parameters that would be calculated from a HOMO-LUMO analysis.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.0 to -3.0 |

| Electrophilicity Index | ω | µ² / (2η) | 2.0 to 3.5 |

Note: The values presented are illustrative and represent a typical range for organic molecules as specific calculated values for this compound are not available in the provided sources.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It provides a visual representation of the electrostatic potential on the surface of the molecule, which is determined by the distribution of its electrons and nuclei. wolfram.com

The MEP surface is color-coded to indicate different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green: Represents areas with a neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity. chemrxiv.org Positive potential (blue) would be expected around the hydrogen atoms of the benzene and pyrrolidine rings. This analysis helps identify sites for hydrogen bonding and other intermolecular interactions. bhu.ac.inchemrxiv.org

Vibrational Frequency Calculations and Spectral Simulation

Computational chemistry offers powerful tools for investigating the vibrational properties of molecules such as this compound. Through methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculations are fundamental to understanding the molecule's infrared (IR) and Raman spectra.

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, vibrational frequency calculations are performed on the optimized structure. These calculations yield a set of frequencies, each associated with a specific atomic motion within the molecule, such as stretching, bending, or torsional movements. For a molecule like this compound, with its multiple functional groups (a bromo-substituted phenyl ring, a cyano group, and a pyrrolidine ring), the vibrational spectrum is expected to be complex.

Theoretical calculations can predict the frequencies and intensities of vibrational modes. For instance, in aromatic compounds featuring a cyano group (C≡N), a characteristic vibrational peak is typically observed in the range of 2221–2240 cm⁻¹. researchgate.net Similarly, the carbon-bromine (C-Br) bond has stretching and bending vibrations that are expected in specific regions of the spectrum. For example, a frequency range of 480–1129 cm⁻¹ is generally assigned to the interaction of a carbon atom with a heavy atom like bromine. researchgate.net The pyrrolidine ring would contribute its own set of characteristic C-H and C-N stretching and bending vibrations.

A crucial step in computational spectroscopy is the validation of the theoretical results against experimental data. The calculated vibrational frequencies are often systematically higher than those observed in experimental IR and Raman spectra due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. To account for this discrepancy, the calculated frequencies are typically scaled using empirical scaling factors.

By comparing the scaled theoretical vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific vibrational modes can be achieved. This comparison allows for a confident interpretation of the experimental spectrum and a deeper understanding of the molecule's structure and bonding. For example, a study on the related molecule 3-bromo-4-methyl benzonitrile (B105546) used DFT calculations with a B3LYP functional and a 6-311++G(d,p) basis set to compute its vibrational frequencies. researchgate.net The calculated values were then compared with experimental Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectra, showing good agreement. researchgate.net A similar approach for this compound would be expected to yield a reliable assignment of its vibrational modes.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Similar Benzonitrile Derivative (Note: This table is based on data for 3-bromo-4-methyl benzonitrile and serves as an example of the type of data generated in such a study.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C≡N stretch | 2235 | 2230 | 2232 |

| C-C stretch (ring) | 1580 | 1575 | 1578 |

| C-H in-plane bend | 1165 | 1160 | 1162 |

| C-Br stretch | 680 | 675 | 678 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, revealing insights into chemical bonding, intramolecular interactions, and charge transfer phenomena. nih.gov By transforming the complex many-electron wavefunction into a set of localized orbitals (Lewis-type structures), NBO analysis allows for a quantitative description of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis can elucidate the electronic effects of the substituents on the benzene ring. The pyrrolidinyl group, with its nitrogen lone pair, is expected to be a strong electron-donating group, while the bromo and cyano groups are electron-withdrawing. NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair of the pyrrolidine ring into the π-system of the benzene ring. This intramolecular charge transfer (ICT) is a key factor influencing the molecule's electronic properties.

The analysis calculates the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. For example, the interaction between the lone pair of the pyrrolidine nitrogen and the antibonding π* orbitals of the benzene ring would be expected to have a significant stabilization energy, confirming the electron-donating nature of the pyrrolidinyl group. Similarly, interactions involving the π* orbitals of the cyano group would highlight its electron-accepting character. This ICT from the donor (pyrrolidinyl) to the acceptor (cyano and the π-system) parts of the molecule is a critical factor for its potential applications in areas like nonlinear optics. sphinxsai.com

Prediction of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for materials with nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. sphinxsai.com Computational chemistry provides a means to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a measure of the nonlinear optical response of a molecule to an applied electric field. A large β value is a prerequisite for a material to exhibit significant second-order NLO effects. DFT calculations can be employed to compute the components of the β tensor, from which the total hyperpolarizability can be determined.

For this compound, the presence of a strong electron-donating group (pyrrolidinyl) and electron-withdrawing groups (bromo and cyano) connected through a π-conjugated system (the benzene ring) is a classic design motif for NLO-active molecules. The intramolecular charge transfer from the donor to the acceptor groups enhances the molecular dipole moment and leads to a larger hyperpolarizability. Computational studies on similar donor-acceptor substituted benzene derivatives have shown that such molecules can possess significantly high β values. For instance, quantum chemical calculations on 3-bromo-4-methyl benzonitrile have shown it to be a promising candidate for NLO applications based on its calculated first-order hyperpolarizability. researchgate.net A similar investigation of this compound would provide valuable insights into its potential as an NLO material.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For a reaction involving this compound, computational methods can be used to locate the transition state structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. The structure of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are located, the entire reaction pathway can be traced, connecting the reactants to the products through the transition states and any intermediates. This provides a step-by-step picture of how the reaction proceeds at the molecular level. For complex reactions, multiple competing pathways may exist, and computational studies can help to determine the most favorable one.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state) for each step, which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Advanced Analytical Methodologies for Purity and Reaction Monitoring of 3 Bromo 5 Pyrrolidin 1 Yl Benzonitrile and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for such aromatic compounds. phenomenex.com This approach utilizes a nonpolar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase, which allows for the separation of compounds based on their hydrophobicity.

For the analysis of this compound, a C18 column is well-suited due to the aromatic and moderately polar nature of the molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. chromatographyonline.com The buffer's pH can be adjusted to ensure the consistent ionization state of any acidic or basic functional groups, thereby achieving reproducible retention times. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more polar impurities and the less polar main compound. UV detection is appropriate given the presence of the chromophoric benzonitrile (B105546) moiety, with a detection wavelength typically set around 254 nm.

A well-developed HPLC method can effectively separate the target compound from starting materials (e.g., 3-bromo-5-aminobenzonitrile), reagents, and potential side-products formed during the synthesis. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

Interactive Table 1: Illustrative HPLC Method Parameters and Expected Retention Times

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Gradient | 30% B to 90% B over 15 min |

| Compound | Expected Retention Time (min) |

| 3-Bromo-5-aminobenzonitrile | 4.2 |

| This compound | 8.5 |

| Potential Dimer Impurity | 12.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly effective for monitoring the presence of volatile starting materials or intermediates in its synthesis. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Key fragmentation pathways would likely involve the pyrrolidine (B122466) ring and the substituents on the aromatic ring. Common fragmentation patterns for pyrrolidinophenone derivatives include the loss of the pyrrolidine moiety. researchgate.netwvu.edu For the target compound, alpha-cleavage at the bond between the nitrogen and the aromatic ring could occur. Other expected fragments could arise from the loss of the bromine atom or the cyano group. Analysis of the mass spectra of related compounds, such as 4-bromobenzonitrile, shows a strong molecular ion peak and fragmentation through the loss of the bromine atom and the cyano group. chemicalbook.comnih.gov

Interactive Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 264/266 | [M]+• (Molecular Ion) | Isotopic pattern due to Bromine (79Br/81Br) present |

| 185 | [M - Br]+ | Loss of the bromine atom |

| 194 | [M - C4H8N + H]+• | Loss of pyrrolidine ring via rearrangement |

| 168 | [M - C4H8N - CN + H]+ | Subsequent loss of the cyano group |

| 102 | [C7H4N]+ | Fragment corresponding to benzonitrile radical cation |

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a critical non-destructive technique used to analyze the crystalline structure of solid materials. It is particularly important in pharmaceutical development to identify the specific crystalline form, or polymorph, of a compound. Different polymorphs of the same compound can exhibit different physical properties, including solubility and stability, which can impact its performance.

The XRPD pattern is a unique fingerprint for a specific crystalline solid. When a beam of X-rays is directed at a powdered sample, the X-rays are diffracted by the crystal lattice planes, producing a diffraction pattern of peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal structure.

For this compound, XRPD would be used to confirm its crystalline form and to detect the presence of any other polymorphic forms or crystalline impurities. The analysis of the crystal structure of related compounds, such as 3-bromobenzonitrile, reveals specific space groups and unit cell dimensions that give rise to their unique diffraction patterns. nih.gov Any batch-to-batch variation in the XRPD pattern of this compound would indicate potential issues with polymorphism that would need to be investigated.

Interactive Table 3: Representative X-ray Powder Diffraction Peaks (Hypothetical Data)

| Position (°2θ) | Relative Intensity (%) |

| 8.5 | 45 |

| 12.8 | 100 |

| 15.2 | 75 |

| 19.1 | 60 |

| 21.7 | 85 |

| 25.9 | 50 |

Note: The actual 2θ values and intensities are unique to the specific crystalline form of this compound.

Thermal Analysis Techniques for Material Science Perspectives (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful in the characterization of pharmaceutical compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to quantify the loss of volatiles such as water or residual solvents. libretexts.org A TGA thermogram of this compound would show the onset temperature of decomposition, providing an indication of its thermal stability. Studies on the thermal decomposition of related aromatic nitrile compounds have shown that decomposition often occurs at elevated temperatures. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-state transitions. azom.com For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The presence of multiple melting peaks or other thermal events could indicate the presence of impurities or different polymorphic forms.

Together, TGA and DSC provide a comprehensive thermal profile of the compound, which is crucial for understanding its stability during storage and processing.

Interactive Table 4: Illustrative Thermal Analysis Data

| Analysis Technique | Parameter | Illustrative Value |

| TGA | Onset of Decomposition (Tonset) | ~ 280 °C |

| Mass Loss at 400 °C | > 95% | |

| DSC | Melting Point (Tpeak) | ~ 155 °C |

| Heat of Fusion (ΔHfus) | ~ 25 J/g |

Future Research Directions and Potential Academic Impact of 3 Bromo 5 Pyrrolidin 1 Yl Benzonitrile Studies

Emerging Synthetic Methodologies for Enhanced Accessibility and Sustainability

Furthermore, the development of one-pot multicomponent reactions represents another key area for enhancing synthetic efficiency. acs.org These strategies, which allow for the construction of complex molecules in a single step from simple precursors, minimize the need for intermediate purification and reduce solvent usage. Research into stereoselective synthesis methods for pyrrolidine-containing compounds will also be crucial, particularly for creating specific enantiomers for pharmacological studies, as many bioactive molecules are chiral. nih.gov

| Synthetic Approach | Potential Advantages | Relevance to 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile |

| Ionic Liquid-Based Synthesis | Recyclable catalyst/solvent, mild reaction conditions, high yields. rsc.orgrsc.org | Offers a green alternative for the nitrile functional group synthesis. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. acs.org | Streamlines the assembly of the substituted aromatic ring system. |

| Stereoselective Synthesis | Access to enantiomerically pure compounds for biological evaluation. nih.gov | Important for developing derivatives with specific biological activities. |

Integration of Advanced Computational Chemistry for Predictive Design

Advanced computational chemistry is poised to revolutionize the study of molecules like this compound. Techniques such as molecular docking, virtual screening, and molecular dynamics simulations allow researchers to predict how a molecule will interact with biological targets, such as proteins, before it is even synthesized. alliedacademies.orgbiojournals.us This in-silico approach drastically reduces the time and cost associated with drug discovery by prioritizing the most promising candidates for experimental validation. alliedacademies.org

For this compound, computational models can be used to design novel derivatives with enhanced efficacy and specificity for a particular biological target. alliedacademies.orgfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key structural features that determine a compound's activity, guiding the rational design of more potent molecules. frontiersin.org Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties, which are critical for developing safe and effective therapeutic agents. frontiersin.org The integration of artificial intelligence and machine learning with these computational methods is expected to further enhance their predictive power. alliedacademies.org

Exploration of Novel Chemical Transformations and Reactivity Patterns

The chemical structure of this compound offers multiple sites for novel chemical transformations. The nitrile group, the pyrrolidine (B122466) ring, and the bromo-substituted aromatic ring each present unique opportunities for reactivity studies. For instance, research has shown that the nitrile group of benzonitrile (B105546) can react with pyrrolidine in the presence of a zinc(II) catalyst to form amidines, which are important structural motifs in medicinal chemistry. researchgate.net Exploring similar transformations under various catalytic conditions could lead to new classes of compounds.

The bromine atom on the benzene (B151609) ring serves as a versatile functional handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This capability is fundamental for creating libraries of analogues for structure-activity relationship studies. The versatility of organic nitriles in chemical reactions is well-documented, and their derivatives have found use in a wide array of applications. google.com Future studies could investigate the unique reactivity patterns that emerge from the interplay of the electron-withdrawing nitrile group and the electron-donating pyrrolidine ring, potentially leading to the discovery of unprecedented chemical transformations.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Benzonitrile and Pyrrolidine Systems

The study of this compound and its analogues can provide valuable data for developing and refining quantitative structure-reactivity relationships (QSRRs). chemrxiv.orgresearchgate.netnih.gov QSRRs are mathematical models that correlate the chemical structure of a molecule with its reactivity, allowing for the prediction of reaction rates and equilibria. nih.govlibretexts.org By systematically modifying the substituents on the benzonitrile and pyrrolidine rings and measuring the resulting changes in reactivity, researchers can gain deep insights into the electronic and steric effects that govern the chemical behavior of these systems.

For example, the Hammett equation is a classic tool used to quantify the influence of meta and para substituents on the reactivity of benzene derivatives. libretexts.org Studies on a series of this compound derivatives could help to refine Hammett parameters or develop new ones for complex substituents. Research on benzhydrylium ions, which can feature N-pyrrolidino groups, has already demonstrated the power of data-driven approaches in predicting reactivity, suggesting that such models can be highly accurate and transferable. chemrxiv.orgresearchgate.netnih.gov This fundamental knowledge is not only academically significant but also has practical implications for reaction design and synthesis planning in organic chemistry.

Role of this compound in the Development of Advanced Research Reagents and Materials

The scaffold of this compound holds significant promise for the development of advanced research reagents and novel materials. Structurally related compounds, such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, have been successfully developed as potent and selective inhibitors of lysine-specific demethylase 1 (LSD1), an important target in epigenetic cancer therapy. nih.gov Similarly, derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been identified as selective androgen receptor modulators (SARMs), which have therapeutic potential. nih.gov These examples strongly suggest that the this compound core structure could be a valuable starting point for designing new chemical probes and therapeutic leads.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, substituting a bromine atom with pyrrolidine via Buchwald-Hartwig amination or Suzuki-Miyaura coupling (using boronic acid derivatives) is a viable approach . Optimization includes:

- Catalyst selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Temperature: Reactions often proceed at 80–110°C in toluene or THF.

- Base: Sodium tert-butoxide or K₂CO₃ improves yield by deprotonating intermediates .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/MeOH) ensures purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

Q. What methods are used to determine physicochemical properties like solubility and stability?

Answer:

- Solubility: Tested in DMSO, THF, and water using UV-Vis spectroscopy (λmax ~270 nm for benzonitrile derivatives) .

- Stability:

- LogP: Calculated via shake-flask method (octanol/water partition) or computational tools (e.g., ChemAxon) .

Advanced Research Questions

Q. How can computational models predict the adsorption behavior of this compound on metal surfaces?

Answer:

- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G*) to assess binding sites. The nitrile group and pyrrolidine nitrogen act as electron donors, favoring adsorption on Ag or Pd surfaces .

- MD Simulations: Simulate solvent interactions (e.g., benzonitrile as co-solvent) to predict surface orientation .

- Experimental Validation: Compare with XPS or AFM data to verify adsorption patterns .

Q. How does substitution (Br, pyrrolidinyl) influence biological activity, and what QSAR models apply?

Answer:

Q. How can contradictions in biological activity data between this compound and analogs be resolved?

Answer:

- Dose-Response Curves: Reassess IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic Stability: Test hepatic microsome stability (e.g., human vs. murine) to identify species-dependent degradation .

- Off-Target Screening: Use proteome-wide affinity chromatography to detect unintended binding .

Q. What strategies enable the application of this compound in drug discovery?

Answer:

- Fragment-Based Drug Design (FBDD): Use the nitrile group as a warhead for covalent inhibitors (e.g., targeting cysteine residues) .

- Prodrug Derivatization: Mask the nitrile as a thioamide (improves oral bioavailability) .

- Crystallography: Co-crystallize with target proteins (e.g., kinases) to guide structure-based optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.